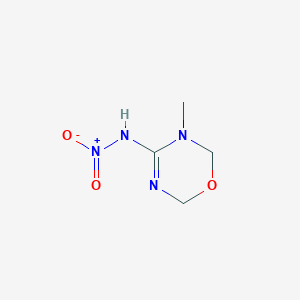
3,6-Dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide: is a chemical compound with the molecular formula C4H8N4O3 and a molecular weight of 160.13 g/mol . It is known for its applications in the synthesis of various chemical intermediates and its role in the production of certain insecticides .
Mechanism of Action
Target of Action
The compound “N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide”, also known as “3,6-Dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine”, is a synthetic intermediate in the synthesis of Thiamethoxam , a neonicotinoid insecticide. The primary targets of this compound are the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects .
Mode of Action
This compound interacts with its targets, the nAChRs, by binding to these receptors and causing overstimulation of the nervous system . This leads to paralysis and eventually death of the insect .
Biochemical Pathways
The affected biochemical pathway is the cholinergic pathway in insects. The compound’s action on the nAChRs disrupts the normal functioning of the nervous system, leading to the overstimulation of nerves and muscles .
Pharmacokinetics
Thiamethoxam is known for its systemic action, meaning it is absorbed and distributed throughout the plant or insect body .
Result of Action
The result of the compound’s action is the overstimulation of the insect’s nervous system, leading to paralysis and eventual death . This makes it an effective ingredient in the production of insecticides like Thiamethoxam .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, temperature, pH, and the presence of other chemicals can affect its stability and activity . .
Preparation Methods
The synthesis of N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide involves several steps:
Reaction of S-methyl-N-nitroisothiourea with methylamine: This reaction is carried out in ethanol at 50°C to produce an intermediate product.
Reaction with formaldehyde and formic acid: The intermediate product is then reacted with formaldehyde and formic acid at 90°C to yield the final compound.
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
- 3-Methyl-4-nitroimino-tetrahydro-1,3,5-oxadiazine
- 3-Methyl-4-nitroimino-1,3,5-oxadiazinane
- 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine
These compounds share similar structural features but differ in their specific functional groups and chemical properties, which influence their reactivity and applications .
Properties
CAS No. |
153719-38-1 |
|---|---|
Molecular Formula |
C4H8N4O3 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
(NE)-N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide |
InChI |
InChI=1S/C4H8N4O3/c1-7-3-11-2-5-4(7)6-8(9)10/h2-3H2,1H3,(H,5,6) |
InChI Key |
GAYLOVDFGKQKCJ-UHFFFAOYSA-N |
SMILES |
CN1COCN=C1N[N+](=O)[O-] |
Isomeric SMILES |
CN\1COCN/C1=N\[N+](=O)[O-] |
Canonical SMILES |
CN1COCNC1=N[N+](=O)[O-] |
Key on ui other cas no. |
153719-38-1 |
Pictograms |
Irritant |
Synonyms |
3,6-Dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine; N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide |
Origin of Product |
United States |
Q1: What is the significance of 3,6-dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine in pesticide synthesis?
A1: this compound serves as a crucial building block in the synthesis of thiamethoxam, a widely used neonicotinoid insecticide. [] A recently published green synthetic method highlights its reaction with 2-chloro-5-chloromethylthiazole in the presence of catalysts and specific solvents to produce thiamethoxam with high yield and minimal environmental impact. [] Understanding the reactivity and optimal conditions for this compound is essential for developing efficient and environmentally friendly production processes for thiamethoxam.
Q2: What are the advantages of the reported green synthetic method using this compound for thiamethoxam production?
A2: The research highlights several advantages of the new synthetic method:
- High Yield: The optimized reaction conditions and stoichiometry result in a significantly higher yield of thiamethoxam compared to traditional methods. []
- Reduced Waste: The process is designed to minimize harmful waste generation, aligning with green chemistry principles. []
- Solvent Recycling: The method incorporates solvent recycling, further reducing environmental impact and production costs. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
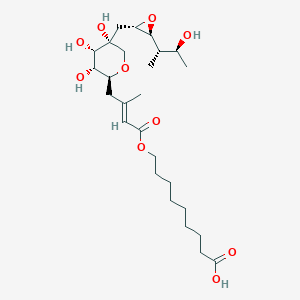


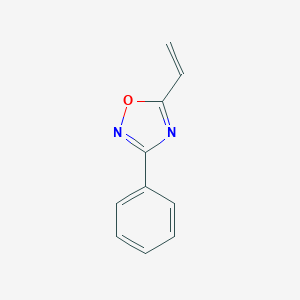
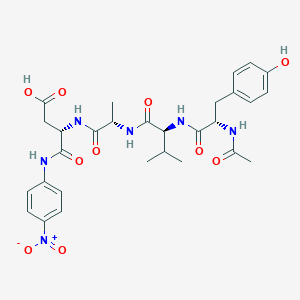
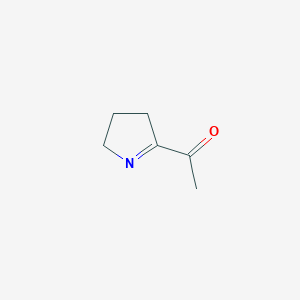
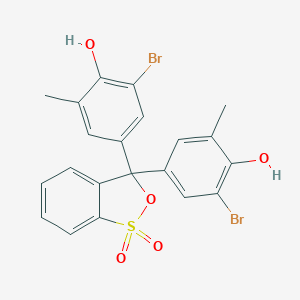
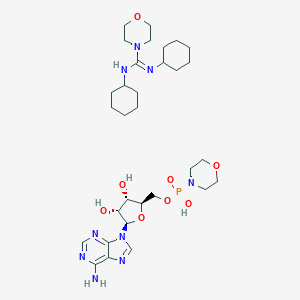

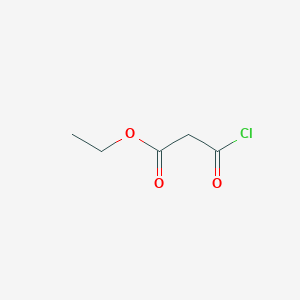

![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)

